Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate chemical properties
Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate chemical properties
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate
Authored by: A Senior Application Scientist
Introduction
Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate, more commonly known as Diethyl 3,3'-thiodipropionate, is a diester featuring a central sulfide (thioether) linkage. This symmetrical molecule belongs to the broader class of thiodipropionates, which are recognized for their significant roles as secondary antioxidants.[1] While long-chain dialkyl thiodipropionates, such as dilauryl and distearyl esters, are extensively used as stabilizers in polymers, lubricants, and cosmetics to prevent oxidative degradation, the diethyl variant serves as a crucial chemical intermediate and a model compound for studying the antioxidant mechanisms of this class.[1][2][3]
The presence of both ester functional groups and a central sulfur atom imparts a unique combination of reactivity and physicochemical properties. This guide provides a comprehensive overview of the chemical properties of Diethyl 3,3'-thiodipropionate, offering insights into its structure, synthesis, reactivity, and potential applications for researchers in organic synthesis, materials science, and drug development.
Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the foundation of all scientific investigation. Diethyl 3,3'-thiodipropionate is registered under several identifiers, which are crucial for database searches and regulatory compliance.
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IUPAC Name: Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate
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Common Name: Diethyl 3,3'-thiodipropionate[4]
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Molecular Formula: C₁₀H₁₈O₄S[4]
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Molecular Weight: 234.31 g/mol
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Canonical SMILES: O=C(OCC)CCSCCC(=O)OCC[4]
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InChIKey: VCXUFKFNLUTDAX-UHFFFAOYSA-N[4]
The molecular structure consists of a central sulfur atom bonded to two separate propanoate chains, each terminated by an ethyl ester group.
Caption: Molecular Structure of Diethyl 3,3'-thiodipropionate.
Physicochemical Properties
The physical properties of a compound dictate its behavior in various systems, including its solubility, volatility, and phase at ambient conditions. The following table summarizes the key physicochemical data for Diethyl 3,3'-thiodipropionate, primarily sourced from the EPA's CompTox Chemicals Dashboard.[5]
| Property | Value | Unit | Source |
| Boiling Point | ~282 | °C | [5] |
| Melting Point | ~10.9 | °C | [5] |
| Density | ~1.09 | g/mL | [5] |
| Flash Point | ~134 | °C | [5] |
| Water Solubility | 7.86e-3 (Experimental) | g/L | [5] |
| LogP (Octanol-Water) | 2.06 (Experimental) | [5] | |
| Vapor Pressure | ~1.65e-3 | mmHg | [5] |
| Refractive Index | ~1.47 | [5] |
These properties indicate that Diethyl 3,3'-thiodipropionate is a high-boiling, combustible liquid with low volatility and limited solubility in water at room temperature. Its LogP value suggests a preference for lipophilic environments, which is consistent with its application in organic media like polymers and oils.
Synthesis and Reaction Mechanism
A common and efficient method for synthesizing β-thioethers like Diethyl 3,3'-thiodipropionate is the Michael addition reaction. This involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound.
Proposed Synthesis Pathway: Michael Addition
The most direct synthesis involves the base-catalyzed Michael addition of ethyl 3-mercaptopropionate to ethyl acrylate. The base (e.g., sodium ethoxide) deprotonates the thiol to form a thiolate anion, which is a potent nucleophile. This thiolate then attacks the β-carbon of ethyl acrylate, followed by protonation of the resulting enolate to yield the final product.
Caption: Proposed synthesis workflow for Diethyl 3,3'-thiodipropionate.
Experimental Protocol: Synthesis via Michael Addition
This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own risk assessment and optimization.
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Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
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Reagent Preparation: Charge the flask with ethyl 3-mercaptopropionate (1.0 eq) dissolved in anhydrous ethanol.
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Catalyst Addition: Prepare a solution of sodium ethoxide (0.05 eq) in anhydrous ethanol. Add this solution dropwise to the flask at room temperature.
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Michael Acceptor Addition: Add ethyl acrylate (1.05 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
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Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
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Workup: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) until it is slightly acidic (pH ~6). Reduce the volume of the solvent under reduced pressure.
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Extraction: Add deionized water and extract the product with diethyl ether or ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Spectroscopic Characterization (Anticipated)
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¹H NMR (Proton NMR): The spectrum is expected to be relatively simple due to the molecule's symmetry.
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A triplet at ~1.25 ppm corresponding to the six protons of the two methyl (-CH₃) groups.
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A quartet at ~4.15 ppm from the four protons of the two methylene (-OCH₂-) groups adjacent to the ester oxygens.
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Two overlapping triplets at ~2.6-2.8 ppm, each integrating to four protons, corresponding to the methylene groups adjacent to the sulfur (-S-CH₂-) and the carbonyl (-CH₂-C=O) groups.
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¹³C NMR (Carbon NMR):
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A signal at ~14 ppm for the methyl carbons (-CH₃).
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A signal at ~61 ppm for the ethoxy methylene carbons (-OCH₂-).
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Signals in the range of 30-35 ppm for the methylene carbons adjacent to the sulfur and carbonyl groups.
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A signal at ~171 ppm for the carbonyl carbons (C=O).
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IR (Infrared) Spectroscopy:
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Strong, sharp absorption band around 1735 cm⁻¹ , characteristic of the C=O stretch of the ester functional groups.
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C-H stretching vibrations from the alkyl chains in the region of 2850-3000 cm⁻¹ .
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A prominent C-O stretching band around 1180 cm⁻¹ .
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The C-S stretch is typically weak and appears in the fingerprint region around 600-800 cm⁻¹ .
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Reactivity and Potential Applications
The chemistry of Diethyl 3,3'-thiodipropionate is dominated by its two functional groups: the thioether linkage and the ethyl ester moieties.
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Reactivity:
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Oxidation of Sulfur: The sulfur atom can be readily oxidized to form a sulfoxide and subsequently a sulfone. This reaction is the basis of its function as a secondary (peroxide-decomposing) antioxidant. It scavenges hydroperoxides that would otherwise perpetuate oxidative degradation cycles.
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Hydrolysis of Esters: The ester groups can be hydrolyzed under acidic or basic conditions to yield 3,3'-thiodipropionic acid and ethanol.[7]
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Transesterification: The ethyl esters can undergo transesterification with other alcohols in the presence of a suitable catalyst.
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Potential Applications:
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Antioxidant/Stabilizer: Drawing parallels from its parent acid and long-chain ester analogues, Diethyl 3,3'-thiodipropionate is expected to function as an effective antioxidant, particularly in synergy with phenolic primary antioxidants, in plastics, lubricants, and oils.[2]
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Chemical Intermediate: It serves as a valuable building block in organic synthesis. The ester groups can be modified, or the central sulfur atom can be used to template more complex molecular architectures.
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Cosmetics: Thiodipropionic acid and its derivatives are used in personal care products to prevent the oxidative deterioration of formulations.[3]
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Safety and Handling
A specific, detailed Safety Data Sheet (SDS) for Diethyl 3,3'-thiodipropionate is not widely available. However, based on the properties of similar short-chain esters and thioethers, the following handling guidelines are recommended.[8][9]
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Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[10]
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors. Keep away from heat, sparks, and open flames, as the material is combustible.[9] Avoid contact with skin, eyes, and clothing.[8]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[8]
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First Aid:
Conclusion
Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate is a multifunctional molecule with well-defined physicochemical properties. Its synthesis is readily achievable through standard organic reactions like the Michael addition. While its primary utility lies in its role as a precursor and model compound, its structural similarity to commercially significant thiodipropionate antioxidants points to its potential as an effective stabilizer. The reactivity of its thioether and ester groups provides a versatile platform for further chemical modification, making it a compound of interest for both industrial and academic researchers.
References
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